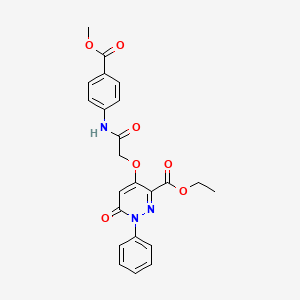

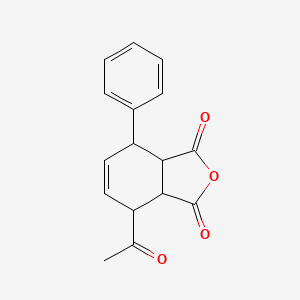

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development, as well as for its potential use in various biochemical and physiological studies.

科学的研究の応用

Synthesis and Antimicrobial Activity

This compound is often synthesized as a key intermediate in the creation of various heterocycles. For instance, research has shown that derivatives synthesized from related compounds exhibit significant antimicrobial activities. In one study, the synthesis of new pyrazoles and thieno[2,3-c]pyrazoles, starting from similar chloro-thienyl carbohydrazide derivatives, demonstrated in vitro antibacterial and antifungal activity, highlighting the compound's potential as a precursor for antimicrobial agents (Bakhite, Geies, & El-Kashef, 2000).

Heterocyclic Compound Synthesis

Another aspect of scientific research on this compound involves the synthesis of complex heterocyclic structures for potential pharmaceutical applications. A study detailed the creation of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, a process starting from pyrrolyl carbohydrazide, a similar compound, which after several reactions yielded compounds with promising antibacterial and antifungal screening results (Zaki et al., 2021).

Polyheterocyclic Synthesis

Research also extends into the synthesis of polyheterocyclic compounds using this chemical as a foundation. For example, the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and related derivatives was achieved by reacting a similar carbohydrazide compound with various reagents. These synthetic pathways underscore the compound's versatility in contributing to the development of new heterocyclic compounds with potential biological activities (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Antimicrobial and Anti-inflammatory Studies

Further investigations into the compound's derivatives have shown significant antimicrobial and anti-inflammatory activities. A study synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and evaluated them for in vitro antioxidant and anti-inflammatory activities. The results highlighted some compounds with potent activities, demonstrating the therapeutic potential of these derivatives (Mahajan et al., 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with 4-pyridinecarboxaldehyde to form the corresponding Schiff base, which is then reacted with hydrazine hydrate to yield the desired product.", "Starting Materials": [ "5-chloro-2-thiophenecarboxaldehyde", "4-pyridinecarboxaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 5-chloro-2-thiophenecarboxaldehyde and 4-pyridinecarboxaldehyde in ethanol in the presence of a catalytic amount of piperidine to form the corresponding Schiff base.", "Step 2: Addition of hydrazine hydrate to the reaction mixture and refluxing for several hours to yield the desired product, 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide." ] } | |

CAS番号 |

1285630-57-0 |

製品名 |

3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide |

分子式 |

C14H10ClN5OS |

分子量 |

331.78 |

IUPAC名 |

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H10ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |

InChIキー |

OJYZFNXZNKBRET-CAOOACKPSA-N |

SMILES |

C1=CN=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2666846.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2666847.png)

![Ethyl 2-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2666849.png)

![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)